Cas no 587843-16-1 (<br>2-(4-chlorophenoxy)-2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propana mide)
![<br>2-(4-chlorophenoxy)-2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propana mide structure](https://es.kuujia.com/scimg/cas/587843-16-1x500.png)
587843-16-1 structure
Nombre del producto:<br>2-(4-chlorophenoxy)-2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propana mide
<br>2-(4-chlorophenoxy)-2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propana mide Propiedades químicas y físicas
Nombre e identificación
-
- <br>2-(4-chlorophenoxy)-2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propana mide
- AKOS001115818
- DA-57967
- Z30538271
- 2-(4-Chlorophenoxy)-2-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide
- Sodium Channel inhibitor 4
- WAY-660211
- 2-(4-chlorophenoxy)-2-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide
- CS-0651994
- G71961
- 2-(4-chlorophenoxy)-2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
- HY-49066
- 587843-16-1
- SCHEMBL15113246
- STK004336
- AS-87498
-
- Renchi: InChI=1S/C19H18ClN3O4S2/c1-19(2,27-15-7-3-13(20)4-8-15)17(24)22-14-5-9-16(10-6-14)29(25,26)23-18-21-11-12-28-18/h3-12H,1-2H3,(H,21,23)(H,22,24)
- Clave inchi: XNIUVXVJNMKNQH-UHFFFAOYSA-N
- Sonrisas: CC(C)(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=C(C=C3)Cl
Atributos calculados
- Calidad precisa: 451.0427261g/mol
- Masa isotópica única: 451.0427261g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 7
- Complejidad: 655
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 134Ų
- Xlogp3: 2.8
<br>2-(4-chlorophenoxy)-2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propana mide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A1217834-250mg |
2-(4-Chlorophenoxy)-2-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide |
587843-16-1 | 98% | 250mg |
$861.0 | 2025-02-27 | |
Ambeed | A1217834-25mg |
2-(4-Chlorophenoxy)-2-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide |
587843-16-1 | 98% | 25mg |
$176.0 | 2025-02-27 | |
Ambeed | A1217834-50mg |
2-(4-Chlorophenoxy)-2-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide |
587843-16-1 | 98% | 50mg |
$299.0 | 2025-02-27 | |
Ambeed | A1217834-100mg |
2-(4-Chlorophenoxy)-2-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide |
587843-16-1 | 98% | 100mg |
$507.0 | 2025-02-27 |
<br>2-(4-chlorophenoxy)-2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propana mide Literatura relevante
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
Related Articles
-
Desarrollo de Inhibidores de la Proteína Quinasa para el Tratamiento del Cáncer Las proteínas quinas……Jun 19, 2025
-
Diseño Racional de Fármacos Basado en Receptores Acoplados a Proteínas G (GPCRs): Avances y Perspect……Jun 19, 2025
-
La búsqueda de nuevas entidades químicas con potencial terapéutico representa un pilar fundamental e……Jun 19, 2025
-
Introducción a un Compuesto Innovador La búsqueda de nuevas entidades químicas con potencial terapéu……Jun 19, 2025
-
Análisis de Propiedades Químicas del p-Dithiane-2,5-diol en la Síntesis de Compuestos FarmacológicosDesarrollo de Inhibidores de Tirosina Quinasa para el Tratamiento del Cáncer La biomedicina química ……Jun 19, 2025
587843-16-1 (<br>2-(4-chlorophenoxy)-2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propana mide) Productos relacionados
- 2229448-08-0(4-chloro-3-(trifluoromethyl)phenylmethanesulfonamide)
- 2034550-75-7(1-(2,6-difluorophenyl)-3-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}urea)
- 899737-54-3(5-amino-N-(2,5-difluorophenyl)-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 2770545-18-9(2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbaldehyde)
- 2103469-85-6(Methyl 1-[(1,1-dimethylethoxy)carbonyl]-α-(methylamino)-4-piperidineacetate)
- 54376-50-0(5-fluoro-2-methyl-pyrimidine)
- 1805262-02-5(Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate)
- 1247218-98-9({1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol)
- 2171713-95-2(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}piperidine-2-carboxylic acid)
- 1251598-40-9(N-benzyl-2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:587843-16-1)<br>2-(4-chlorophenoxy)-2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propana mide

Pureza:99%/99%/99%/99%
Cantidad:25mg/50mg/100mg/250mg
Precio ($):158/269/456/775
atkchemica
(CAS:587843-16-1)<br>2-(4-chlorophenoxy)-2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propana mide

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe